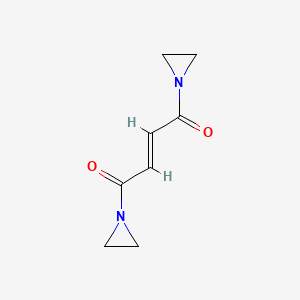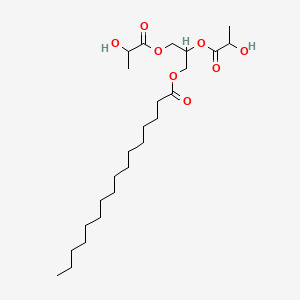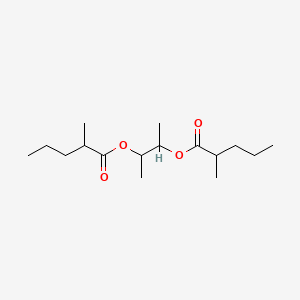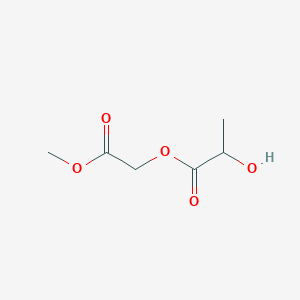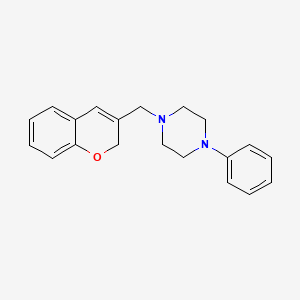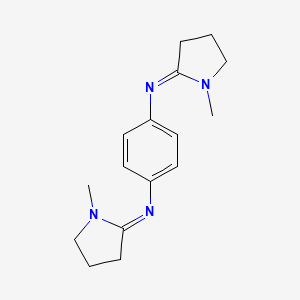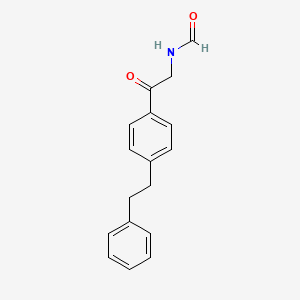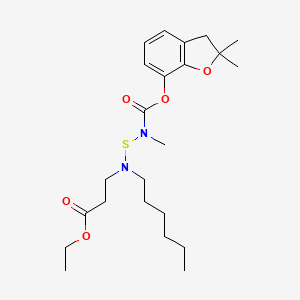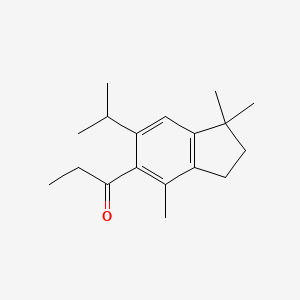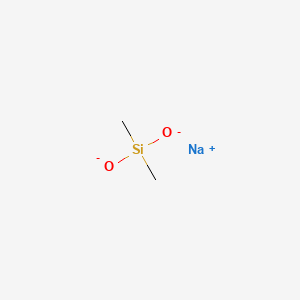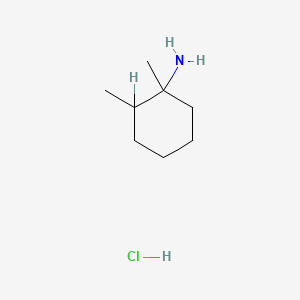
1,2-Dimethylcyclohexylamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Dimethylcyclohexylamine hydrochloride is an organic compound belonging to the class of amines. It is a derivative of cyclohexylamine, where two methyl groups are substituted at the 1 and 2 positions of the cyclohexane ring. This compound is typically found in its hydrochloride salt form, which enhances its solubility in water and other polar solvents. It is used in various chemical reactions and industrial applications due to its unique structural and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,2-Dimethylcyclohexylamine hydrochloride can be synthesized through several methods. One common method involves the alkylation of cyclohexylamine with methyl iodide in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like ethanol or methanol at elevated temperatures. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the catalytic hydrogenation of 1,2-dimethylcyclohexene in the presence of a suitable catalyst such as palladium on carbon. The hydrogenation reaction is conducted under high pressure and temperature to ensure complete conversion. The amine product is then reacted with hydrochloric acid to form the hydrochloride salt.
Análisis De Reacciones Químicas
Types of Reactions
1,2-Dimethylcyclohexylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: It can be reduced to form more saturated amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Ketones or alcohols.
Reduction: More saturated amines.
Substitution: Various substituted amines depending on the reagents used.
Aplicaciones Científicas De Investigación
1,2-Dimethylcyclohexylamine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1,2-dimethylcyclohexylamine hydrochloride involves its interaction with various molecular targets. As an amine, it can act as a nucleophile, participating in reactions with electrophiles. It can also form hydrogen bonds and ionic interactions with other molecules, influencing their reactivity and stability. The specific pathways and targets depend on the context of its use, such as in chemical synthesis or biological systems.
Comparación Con Compuestos Similares
Similar Compounds
Cyclohexylamine: A simpler amine with a single cyclohexane ring and an amino group.
N,N-Dimethylcyclohexylamine: Similar to 1,2-dimethylcyclohexylamine but with both methyl groups attached to the nitrogen atom.
1,2-Dimethylcyclohexane: A hydrocarbon with two methyl groups on the cyclohexane ring but lacking the amine group.
Uniqueness
1,2-Dimethylcyclohexylamine hydrochloride is unique due to the specific positioning of the methyl groups on the cyclohexane ring and the presence of the amine group. This unique structure imparts distinct chemical properties, making it valuable in specific synthetic and industrial applications.
Propiedades
Número CAS |
90226-24-7 |
|---|---|
Fórmula molecular |
C8H18ClN |
Peso molecular |
163.69 g/mol |
Nombre IUPAC |
1,2-dimethylcyclohexan-1-amine;hydrochloride |
InChI |
InChI=1S/C8H17N.ClH/c1-7-5-3-4-6-8(7,2)9;/h7H,3-6,9H2,1-2H3;1H |
Clave InChI |
SZBMJCMKBWDHKS-UHFFFAOYSA-N |
SMILES canónico |
CC1CCCCC1(C)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


